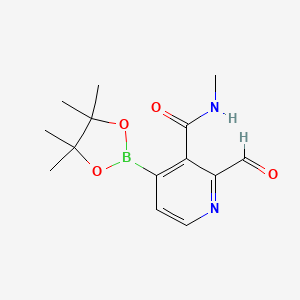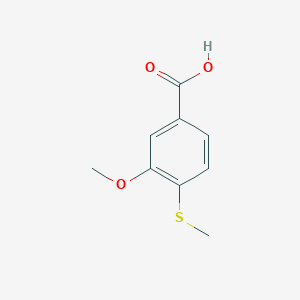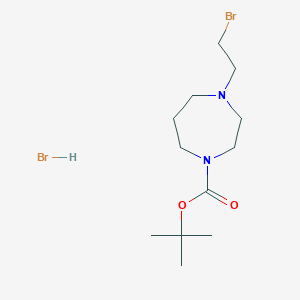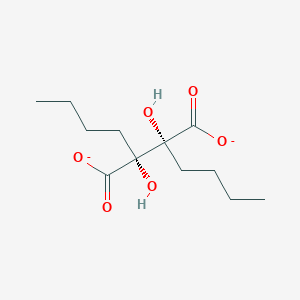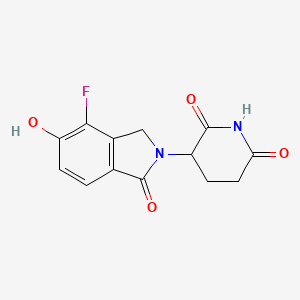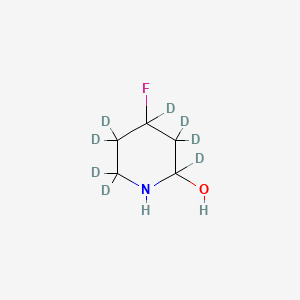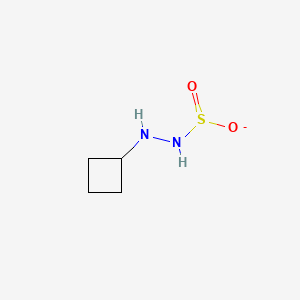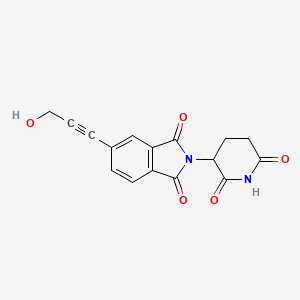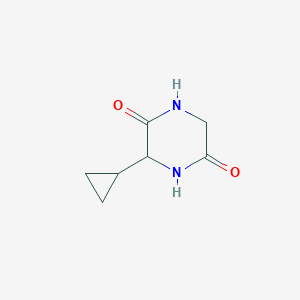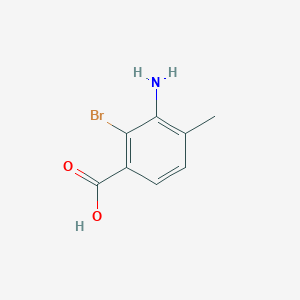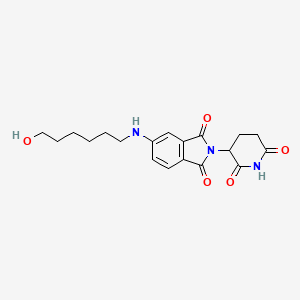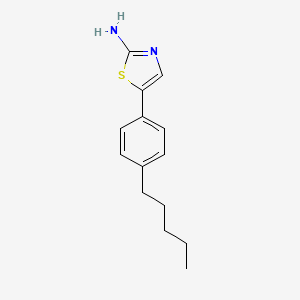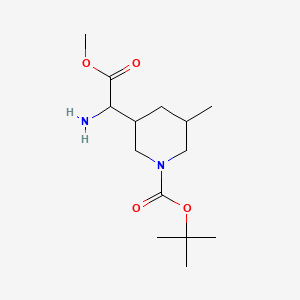
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy-oxo-ethyl group attached to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Attachment of the Amino Group: The amino group is added through amination reactions.
Addition of the Methoxy-Oxo-Ethyl Group: This group is introduced through esterification or acylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 3-(1-amino-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate: Lacks the methoxy group.
tert-Butyl 3-(1-amino-2-methoxy-ethyl)-5-methyl-piperidine-1-carboxylate: Lacks the oxo group.
The uniqueness of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H26N2O4 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9-6-10(11(15)12(17)19-5)8-16(7-9)13(18)20-14(2,3)4/h9-11H,6-8,15H2,1-5H3 |
InChI-Schlüssel |
SRIGYABZRVOVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
